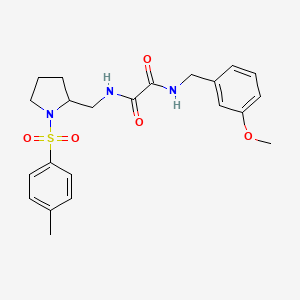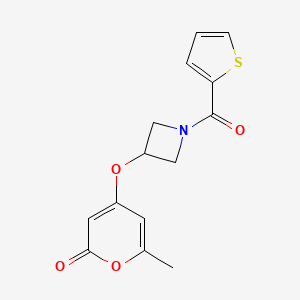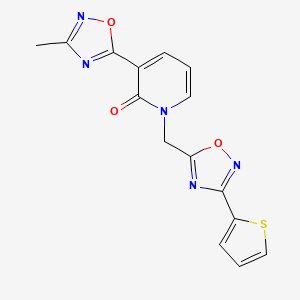
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a fluorophenoxy group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene derivative: Starting with a thiophene compound, functionalization at the 2-position can be achieved through halogenation followed by substitution reactions.
Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions using dimethylamine.
Coupling with the fluorophenoxy acetamide: The final step might involve coupling the intermediate with 2-fluorophenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetamide moiety would yield amines.
Aplicaciones Científicas De Investigación
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its biological activity and mechanism of action.
Chemical Biology: Use as a probe to study biological pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
- N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and biological activity compared to its chloro- and bromo- analogs.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-19(2)13(15-8-5-9-22-15)10-18-16(20)11-21-14-7-4-3-6-12(14)17/h3-9,13H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPZWIEBRNJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1F)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B2391409.png)

![1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2391411.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)





![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2391425.png)

![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)
